1H,4H,6H-Furo[3,4-D]imidazole
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Overview
Description
1H,4H,6H-Furo[3,4-D]imidazole is a heterocyclic compound that features a fused ring system combining a furan ring and an imidazole ring. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,6H-Furo[3,4-D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a furan derivative with an imidazole precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1H,4H,6H-Furo[3,4-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1H,4H,6H-Furo[3,4-D]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 1H,4H,6H-Furo[3,4-D]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
1H,4H,6H-Furo[3,4-D]imidazole can be compared with other similar compounds, such as:
Imidazole: A simpler structure with a single imidazole ring, known for its broad range of biological activities.
Furan: A simpler structure with a single furan ring, used in the synthesis of various organic compounds.
Benzimidazole: A fused ring system combining a benzene ring and an imidazole ring, known for its therapeutic applications.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties not found in simpler structures .
Properties
Molecular Formula |
C5H6N2O |
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Molecular Weight |
110.11 g/mol |
IUPAC Name |
4,6-dihydro-1H-furo[3,4-d]imidazole |
InChI |
InChI=1S/C5H6N2O/c1-4-5(2-8-1)7-3-6-4/h3H,1-2H2,(H,6,7) |
InChI Key |
ZMMLPPGOGZIKID-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)N=CN2 |
Origin of Product |
United States |
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